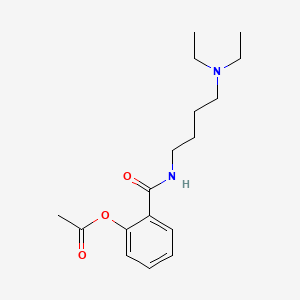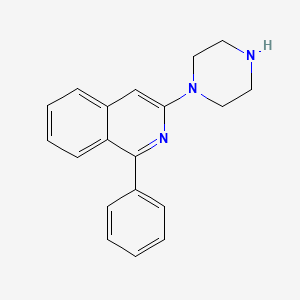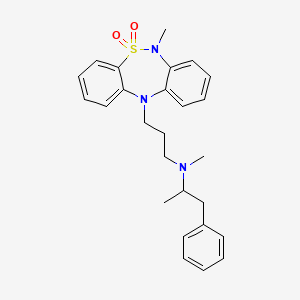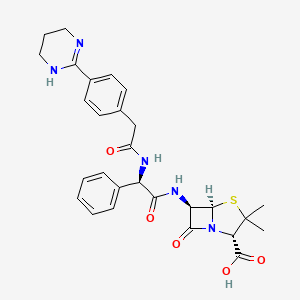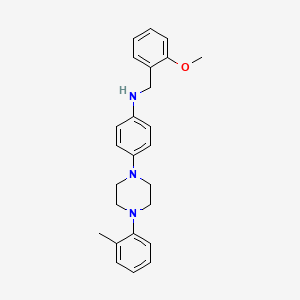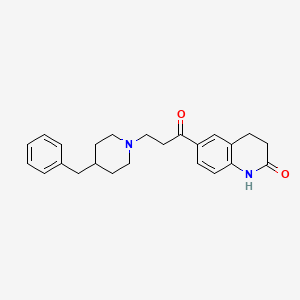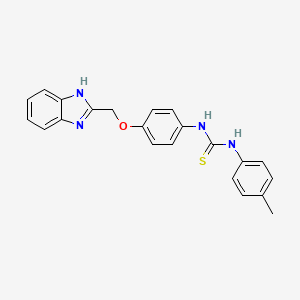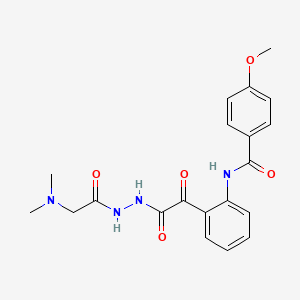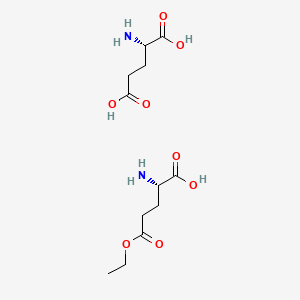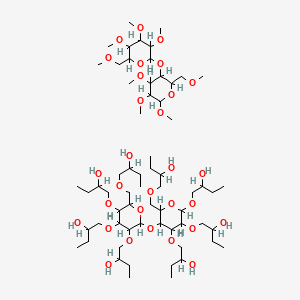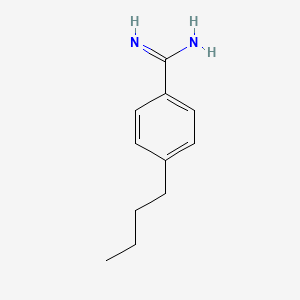
4-Butyl-benzamidine
Overview
Description
“4-tert-Butyl-benzamidine hydrochloride” is a chemical compound with the CAS Number: 68284-01-5 . It has a molecular weight of 212.72 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-Butyl-benzamidine, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of tert-butyl amines with benzoic acid or its derivatives using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .
Molecular Structure Analysis
The linear formula of 4-tert-Butyl-benzamidine hydrochloride is C11H17ClN2 . The average mass is 212.719 Da .
Chemical Reactions Analysis
The preparation of benzamide derivatives, including 4-Butyl-benzamidine, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Physical And Chemical Properties Analysis
4-tert-Butyl-benzamidine hydrochloride is an off-white solid . It has a molecular weight of 212.72 and a linear formula of C11H17ClN2 .
Scientific Research Applications
Blood Coagulation Inhibition : 4-Butyl-benzamidine derivatives show promise in the development of anticoagulants. They can simultaneously inhibit thrombin and factor Xa, key components of the blood coagulation cascade. This dual inhibition could lead to potent anticoagulants with improved pharmacological properties (Nar et al., 2001).
Material Synthesis : Compounds related to 4-Butyl-benzamidine have been used in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides show high thermal stability and potential for various applications due to their solubility in polar solvents and ability to form transparent, flexible films (Hsiao et al., 2000).
Antifungal Activity : Certain benzamidine derivatives, including those related to 4-Butyl-benzamidine, exhibit significant antifungal properties. This finding has implications for developing new antifungal agents (Laurent et al., 2010).
Chemosensor Development : 4-Butyl-benzamidine derivatives have been used to develop fluorescence chemosensors for selective detection of ions like Ba2+, which is significant for biochemical applications, including live cell imaging (Ravichandiran et al., 2019).
Antimalarial Activities : Benzamidine moieties, including 4-Butyl-benzamidine derivatives, show potential in developing new antimalarial drugs. They have demonstrated significant antiplasmodial activity, which is crucial for addressing drug resistance in Plasmodium parasites (Tahghighi et al., 2019).
Cancer Research : Some 4-Butyl-benzamidine derivatives have shown promising results in cancer research, particularly in inhibiting growth in certain cancer cell lines. This indicates their potential use in developing new anticancer drugs (Ismail et al., 2017).
Catalysis in Synthesis : 4-Butyl-benzamidine compounds have been used as catalysts or intermediates in synthesizing various organic compounds, highlighting their role in facilitating chemical reactions (Kusturin et al., 2002).
Herbicidal Activity : Derivatives of 4-Butyl-benzamidine have shown favorable herbicidal activity. This suggests their potential use in agricultural applications, especially in weed control (Bao, 2008).
Neurological Applications : Some benzamidine derivatives, including those related to 4-Butyl-benzamidine, have been explored for their potential in treating neurological conditions, such as Alzheimer's disease, due to their inhibitory activity on certain enzymes (Purgatorio et al., 2022).
Safety And Hazards
Benzamidine Hydrochloride Hydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
4-butylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVSDIRVLEZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402373 | |
| Record name | 4-BUTYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-benzamidine | |
CAS RN |
28456-39-5 | |
| Record name | 4-BUTYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



